3-[4-(Propan-2-yloxy)phenyl]propanal
Description
3-[4-(Propan-2-yloxy)phenyl]propanal is an aromatic aldehyde derivative featuring a propanal (3-carbon aldehyde) backbone attached to a para-substituted phenyl ring with a propan-2-yloxy (isopropyl ether) group. For example, derivatives like 4-Hydroxydihydrocinnamaldehyde 3-(p-Hydroxyphenyl) propanal have been investigated for receptor docking applications due to their bioactivity . The compound’s isopropyl ether substituent may influence steric and electronic properties, impacting solubility and molecular interactions.
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIQUMLJWSRZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299056 | |
| Record name | 4-(1-Methylethoxy)benzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683746-78-3 | |
| Record name | 4-(1-Methylethoxy)benzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683746-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylethoxy)benzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yloxy)phenyl]propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzaldehyde. This intermediate is then subjected to a Grignard reaction with propylmagnesium bromide, followed by oxidation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yloxy)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: 3-[4-(Propan-2-yloxy)phenyl]propanoic acid.
Reduction: 3-[4-(Propan-2-yloxy)phenyl]propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound features a propanal group attached to a phenyl ring that is substituted with a propan-2-yloxy group. This structure contributes to its reactivity and potential biological activity.
Medicinal Chemistry
3-[4-(Propan-2-yloxy)phenyl]propanal has shown promise in drug development. Its structural properties allow it to act as a precursor for synthesizing bioactive compounds.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxic effects compared to standard chemotherapeutic agents. The presence of the propan-2-yloxy group was linked to increased interaction with cellular targets involved in cancer progression.
Biological Applications
The compound is utilized in biological assays due to its ability to modulate enzyme activity and receptor interactions.
Case Study: Enzyme Inhibition
Research demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for further exploration in metabolic disease treatments .
Material Science
In material science, this compound serves as a building block for synthesizing specialty chemicals and polymers with unique properties.
Application Example: Polymer Synthesis
The compound has been used in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has led to materials suitable for advanced applications in coatings and composites .
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yloxy)phenyl]propanal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
4-Hydroxydihydrocinnamaldehyde 3-(p-Hydroxyphenyl) Propanal
- Structure : Differs by the presence of a hydroxyl (-OH) group on the phenyl ring and a dihydrocinnamaldehyde moiety.
- Biological Relevance: Demonstrated a similarity score of 0.38 in docking studies with estrogen-related receptor alpha (ERRα).
- Docking Validation : Achieved an RMSD of 0.84 Å in protocol validation, indicating reliable reproduction of crystallographic poses .
2-Propenal, 3-[4-(1-Methylethyl)phenyl]- (CAS 6975–24–2)
- Structure : Features an α,β-unsaturated aldehyde (propenal) instead of propanal, with the same isopropylphenyl substituent.
- Reactivity : The conjugated enal system increases electrophilicity, making it more reactive in Michael addition or nucleophilic attacks compared to the saturated propanal derivative.
Substituent and Backbone Modifications
Naphthalene-Based Analog: {2,7-Dimethoxy-8-[4-(Propan-2-yloxy)-benzoyl]naphthalen-1-yl}[4-(Propan-2-yloxy)phenyl]methanone
- Structure : Incorporates a naphthalene backbone with dual isopropyl ether and benzoyl groups.
- Crystallographic Data : Structural analysis via SHELX software confirmed planar geometry, with the isopropyl ether contributing to steric bulk and reduced solubility in polar solvents .
Fluorinated Analog: 2,7-Diethoxy-8-(4-fluorobenzoyl)naphthalen-1-ylmethanone
Data Table: Key Properties of 3-[4-(Propan-2-yloxy)phenyl]propanal and Analogs
Research Implications
- Pharmacological Potential: The isopropyl ether group in this compound may balance lipophilicity and steric hindrance, optimizing membrane permeability and target engagement. However, hydroxylated analogs (e.g., 3-(p-Hydroxyphenyl) propanal) show superior docking scores, suggesting substituent polarity is critical for ERRα binding .
- Synthetic Considerations : Unsaturated analogs like 2-propenal derivatives exhibit higher reactivity, necessitating careful handling and regulatory compliance .
- Structural Insights : Crystallographic studies of naphthalene-based analogs highlight the role of substituents in molecular packing and solubility, informing drug design strategies .
Biological Activity
3-[4-(Propan-2-yloxy)phenyl]propanal is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The molecular formula of this compound is C13H18O2, characterized by a propan-2-yloxy group attached to a phenyl ring. This structure contributes to its unique biological properties.
The compound acts as a ligand, interacting with specific receptors and enzymes, thereby modulating various biological pathways. Its mechanism involves:
- Binding to β-adrenergic receptors , influencing cardiovascular functions.
- Potential antioxidant properties , which may protect cells from oxidative stress.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. These compounds can enhance the activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD), reducing lipid peroxidation levels in biological systems .
Cardiovascular Effects
As a β-blocker, this compound may have applications in treating hypertension and other cardiovascular diseases. Its ability to inhibit catecholamine action on β-receptors suggests a role in managing heart rate and blood pressure .
Summary of Biological Activities
Case Study 1: Wound Healing Enhancement
A study investigated the effects of synthetic chalcone derivatives on wound healing. Although not directly involving this compound, it provides insights into similar compounds' roles in enhancing wound closure through anti-inflammatory mechanisms and collagen production .
Case Study 2: Cardiovascular Applications
Research on β-blockers highlights the therapeutic potential of compounds like this compound in managing chronic heart failure and hypertension. These studies emphasize the importance of structural variations in enhancing therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
